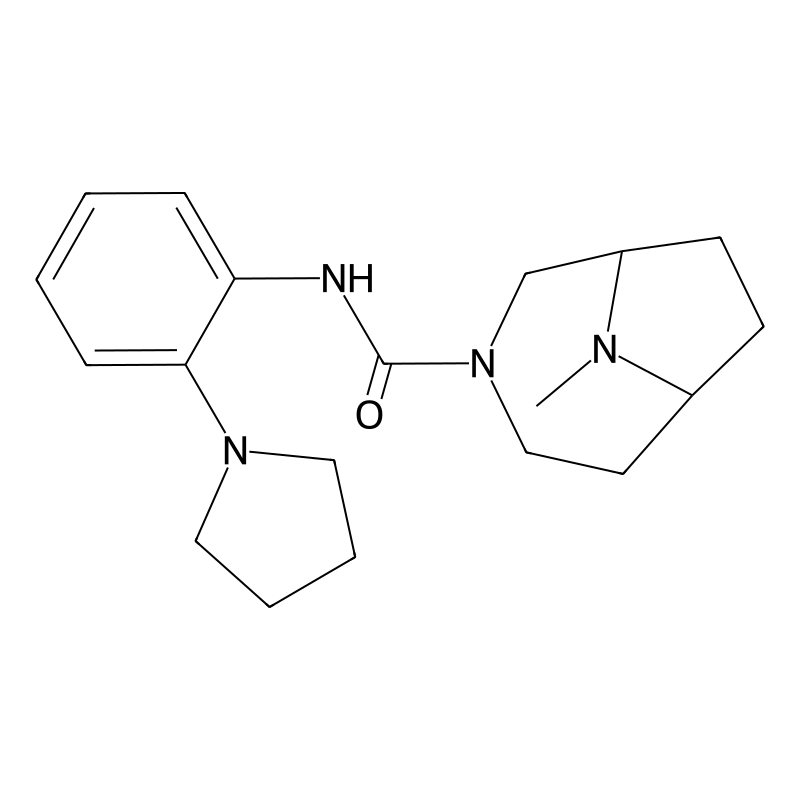

9-methyl-N-(2-pyrrolidin-1-ylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide

Catalog No.

S7477168

CAS No.

M.F

C19H28N4O

M. Wt

328.5 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

9-methyl-N-(2-pyrrolidin-1-ylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide

IUPAC Name

9-methyl-N-(2-pyrrolidin-1-ylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide

Molecular Formula

C19H28N4O

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C19H28N4O/c1-21-15-8-9-16(21)14-23(13-10-15)19(24)20-17-6-2-3-7-18(17)22-11-4-5-12-22/h2-3,6-7,15-16H,4-5,8-14H2,1H3,(H,20,24)

InChI Key

MQOARRGTSNWNKF-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CN(CC2)C(=O)NC3=CC=CC=C3N4CCCC4

9-methyl-N-(2-pyrrolidin-1-ylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide, commonly known as MPDC, is an important chemical compound that is widely used in the field of scientific research. This paper will provide an in-depth analysis of this compound, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions.

The compound MPDC is a synthetic chemical that has been used as a ligand in the development of a number of drugs. It is classified as a bicyclic amidine type of compound, and is commonly used in the field of medicinal chemistry. The compound was first synthesized in 1999 and since then it has been widely used in drug development.

MPDC is a white crystalline solid that is soluble in most organic solvents. The melting point of MPDC is 215-216°C. The chemical formula of MPDC is C20H27N5O, with a molecular weight of 353.45 g/mol. The compound has a high boiling point and is highly stable under normal conditions.

The synthesis of MPDC is a multi-step process that involves the reaction of 2-pyrrolidine and 4-chloroaniline with S-ethylisothiourea sulfate. The resulting compound is then subjected to a series of reactions that eventually yield MPDC. The characterization of MPDC involves a number of analytical techniques, such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and X-ray crystallography.

MPDC can be analyzed using a number of analytical methods, such as high performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS). These methods are used to determine the purity, stability, and concentration of the compound.

MPDC has been found to have a number of biological properties, including its ability to act as a ligand for a variety of receptors in the central nervous system. It has also been shown to have analgesic and anticonvulsant properties.

MPDC has been tested for its toxicity and safety in scientific experiments. It has been found to be relatively safe, with no significant toxic effects observed in animal studies. However, caution should be taken when handling and using the compound, as it may have adverse effects on human health.

MPDC has a wide range of applications in scientific experiments, particularly in the field of medicinal chemistry. It has been used as a lead compound in the development of a number of drugs, including antipsychotics, anticonvulsants, and analgesics.

The current state of research on MPDC is focused on further understanding its biological properties and developing new drugs based on its structure. There has also been research on its potential applications in the treatment of various diseases, such as Parkinson's disease and schizophrenia.

MPDC has potential implications in various fields of research and industry, particularly in the development of new drugs and treatments for various diseases. It may also have applications in the field of materials science, particularly in the development of new polymers and coatings.

Despite its potential applications, there are certain limitations associated with the use of MPDC. These include its toxicity and potential side effects, as well as the challenges associated with its synthesis and characterization. In the future, research on MPDC may focus on developing new synthetic methods that are more efficient and cost-effective, as well as exploring its potential applications in other fields of research and industry.

1. Further exploration of the biological properties of MPDC to identify new potential drug targets.

2. Development of more efficient and cost-effective synthetic methods for the production of MPDC.

3. Investigation of the potential applications of MPDC outside of the field of medicinal chemistry.

4. Study of the pharmacokinetics of MPDC in order to optimize its use as a drug.

5. Exploration of the potential use of MPDC as a coating material in materials science.

6. Investigation of the structure-activity relationship of MPDC in order to guide the development of new drugs.

7. Development of new analytical methods for the characterization of MPDC.

8. Further research on the potential toxic effects of MPDC and the development of safer and more effective analogs.

9. Investigation of the use of MPDC as a potential treatment for diseases other than those for which it is currently being developed.

2. Development of more efficient and cost-effective synthetic methods for the production of MPDC.

3. Investigation of the potential applications of MPDC outside of the field of medicinal chemistry.

4. Study of the pharmacokinetics of MPDC in order to optimize its use as a drug.

5. Exploration of the potential use of MPDC as a coating material in materials science.

6. Investigation of the structure-activity relationship of MPDC in order to guide the development of new drugs.

7. Development of new analytical methods for the characterization of MPDC.

8. Further research on the potential toxic effects of MPDC and the development of safer and more effective analogs.

9. Investigation of the use of MPDC as a potential treatment for diseases other than those for which it is currently being developed.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

328.22631153 g/mol

Monoisotopic Mass

328.22631153 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-27-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds